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Experimental Protocol for In Vitro Studies

The following detailed protocol is adapted from a study that investigated both the short-term synergy and

long-term consequences of the rabusertib-olaparib combination in the pancreatic cancer cell line Capan-1

[1].

Cell Culture and Reagents

e Cell Line: Capan-1 (a human pancreatic cancer cell line with inherent BRCAZ2 deficiency) [1].
¢ Drug Preparation:
o Prepare a 10 mM stock solution of olaparib in DMSO. Aliquot and store at -20°C [1].
o Prepare a 10 mM stock solution of rabusertib in DMSO. Aliquot and store at -20°C [1].
o Dilute drugs to the desired working concentration in normal saline or culture medium
immediately before use. The final DMSO concentration should not exceed 0.1% [1].

Short-Term Synergy Assay (7-Day Exposure)

This protocol is used to confirm the synergistic cytotoxicity of the combination.

e Seed cells in 96-well plates at a density optimized for 7 days of growth without confluence.
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e Treat cells with a range of concentrations of olaparib and rabusertib, both as single agents and in
combination. A full factorial matrix design is recommended to calculate the Combination Index.

e EXxpose cells to the drugs for 7 days, refreshing the medium and drugs as needed (e.g., every 2-3
days).

¢ Assess cell viability at the end of day 7 using a standard assay (e.g., MTT, CellTiter-Glo).

¢ Analyze data using software like CalcuSyn to determine the Combination Index (ClI), where Cl < 1
indicates synergy [1].

Long-Term Repeated Treatment to Generate Resistant Variants

This protocol models the development of acquired resistance, a critical factor in clinical outcomes.

¢ |nitiate Treatment: Subject parental Capan-1 cells to continuous drug pressure.

o Capan-1/OP (Olaparib-resistant): Treat with progressively increasing concentrations of
olaparib (start at 0.5 uM, then 1, 2, 4, 8, and 16 uM) [1].

o Capan-1/RT (Rabusertib-resistant): Treat with a constant 0.8 uM rabusertib [1].

o Capan-1/OP+RT (Combination-resistant): Treat with 0.8 uM rabusertib and the same
escalating doses of olaparib as the Capan-1/OP group [1].

e Treatment Cycles: Each cycle consists of a 35-day drug exposure. After each cycle, discard dead
cells and allow the surviving cells to recover in a drug-free medium until they reach at least 70%
confluence [1].

¢ Monitor Resistance: Continuously culture and re-treat the cells for a total of 211-214 days. Assess
changes in drug sensitivity (ICso) at 35-day intervals [1].

Key Assessments for Resistant Phenotypes

¢ Drug Sensitivity: Determine the fold-change in ICso for each drug in the resistant variants compared
to parental cells [1].

e Cell Cycle Analysis: Use flow cytometry (e.g., propidium iodide staining) to assess changes in G2/M
arrest. Resistant cells show a significant decrease in drug-induced G2/M arrest [1].

e Apoptosis Assay: Measure apoptosis markers (e.g., activated Caspase-3, Caspase-7) via Western
blotting. Apoptosis is markedly reduced in resistant cells upon olaparib exposure [1].

e Migration & Invasion Assays: Use Transwell assays (with or without Matrigel) to evaluate
aggressive behavior. All resistant variants, especially the combination-resistant cells, show enhanced
migratory and invasive capabilities [1].

¢ Mechanistic Studies: Perform gene expression profiling (e.g., RNA-seq) and Western blotting to
identify signaling pathways involved. The study identified 124 commonly dysregulated genes and
implicated the CXCL3-ERK1/2 signaling pathway in the enhanced migration [1].
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The experimental workflow from setup to key analyses is illustrated below.
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Critical Findings & Implications

The most significant finding from the referenced long-term study is the unintended consequence of

combination therapy, summarized below [1].

Resistant Cell Fold-Increase in Olaparib Fold-Increase in Rabusertib Phenotypic
Line Resistance Resistance Changes

| Capan-1/OP (Olaparib-only) | Data not fully specified | Not Applicable | Increased migration & invasion | |
Capan-1/RT (Rabusertib-only) | Not Applicable | Data not fully specified | Increased migration & invasion |
| Capan-1/OP+RT (Combination) | ~420-fold | ~14.6-fold | Highest-grade increase in migration & invasion

¢ Mechanism of Aggression: The enhanced migratory capability in resistant cells is linked to the
activation of the CXCL3-ERK1/2 signaling pathway. However, this pathway appears to drive the
aggressive phenotype but not the drug resistance itself, indicating separate underlying mechanisms
[1].

¢ Clinical Implication: While the rabusertib-olaparib combination is highly effective in the short term,
its long-term repeated administration may promote the evolution of highly resistant and aggressive
tumors. This underscores the need for careful clinical trial design and the exploration of intermittent
dosing or additional agents to counteract these resistance pathways [1].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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